molecular formula C18H18N4O2 B12917664 N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine CAS No. 787542-15-8

N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B12917664
CAS No.: 787542-15-8
M. Wt: 322.4 g/mol
InChI Key: JBOGIPYKAQAOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS Number: 787542-15-8) is a pyrimidine derivative supplied as a high-purity compound for research applications. This compound has a molecular formula of C18H18N4O2 and a molecular weight of 322.36 g/mol . Its structure features a pyrimidine core substituted with a 3,5-dimethoxyphenyl group and a pyridin-2-yl group, a scaffold recognized in medicinal chemistry for its potential in interacting with various biological targets . Pyrimidine and related heterocyclic cores, such as pyridopyrimidines and thienopyrimidines, are extensively investigated for their therapeutic potential. These scaffolds are common in drugs targeting enzymes like dihydrofolate reductase (DHFR) and various protein kinases, which are crucial in diseases like cancer . Furthermore, structurally similar compounds have been developed as inhibitors targeting specific bacterial pathways, such as the respiratory complex I in Helicobacter pylori , highlighting the value of this chemical class in developing narrow-spectrum antimicrobial agents . The specific research value of this compound may lie in its potential as a kinase inhibitor or in exploring new antibacterial strategies, given the demonstrated importance of its core structure in these fields. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

CAS No.

787542-15-8

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C18H18N4O2/c1-12-8-17(22-18(20-12)16-6-4-5-7-19-16)21-13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,20,21,22)

InChI Key

JBOGIPYKAQAOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.

    Substitution Reactions:

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyridine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine exhibit inhibitory effects on various kinases involved in cancer progression. Specifically, compounds that inhibit c-KIT kinase have been highlighted for their role in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor .

Case Study: Inhibition of c-KIT Kinase

A study focused on pyrimidine derivatives demonstrated that modifications in the structure can enhance selectivity and potency against mutated forms of c-KIT. The compound N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has been suggested as a candidate for further development due to its structural similarities to known inhibitors .

Anti-inflammatory Properties

Research indicates that certain pyrimidine derivatives possess anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This compound may exhibit similar effects, making it a candidate for conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound NameInhibition Rate (%)Target Pathway
Compound A75NF-kB
Compound B60COX-2
This compoundTBDTBD

Neurological Applications

Emerging research suggests that pyrimidine derivatives may also have neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play critical roles. The potential for this compound to cross the blood-brain barrier could enhance its therapeutic profile in neurological disorders.

Methodologies for Synthesis and Testing

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. Various methodologies have been documented for synthesizing similar compounds with high yields and purity .

Synthesis Overview

  • Starting Materials : Identify appropriate starting materials such as pyridine and substituted phenols.
  • Reactions : Employ reactions like nucleophilic substitution and cyclization to form the desired pyrimidine structure.
  • Purification : Utilize chromatographic techniques to purify the final product.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : The 3,5-dichlorophenyl group replaces the 3,5-dimethoxyphenyl group, introducing electron-withdrawing chlorine atoms instead of electron-donating methoxy groups.
  • Position 5 Modification: An additional [(3,5-dichloroanilino)methyl] group is present at the 5-position of the pyrimidine ring, absent in the target compound.
  • 2-Position : A phenyl group replaces the pyridin-2-yl group.

Functional Implications :

  • The 5-position substitution could sterically hinder interactions with target proteins, influencing selectivity.

Table 1: Structural and Functional Comparison

Feature Target Compound Dichloro Derivative
4-Position Substituent 3,5-Dimethoxyphenylamine 3,5-Dichlorophenylamine
2-Position Substituent Pyridin-2-yl Phenyl
5-Position Substituent None [(3,5-Dichloroanilino)methyl]
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (chlorine)
Solubility Likely higher Likely lower

Sulfone/Sulfoximine-Containing N-(Pyridin-2-yl)pyrimidin-4-amine Derivatives

Key Structural Differences :

  • Sulfur-Containing Groups : These derivatives incorporate sulfone or sulfoximine groups at unspecified positions, which are absent in the target compound .
  • Therapeutic Scope : Patented derivatives target hyperproliferative disorders, viral infections, and cardiovascular diseases, suggesting broader biological activity.

Functional Implications :

  • Sulfone/sulfoximine groups may improve metabolic stability and pharmacokinetic properties compared to the target compound’s methoxy and methyl substituents .
  • The absence of a 3,5-dimethoxyphenyl group in these derivatives could reduce π-π stacking interactions or alter target selectivity.

Table 2: Pharmacological Comparison

Property Target Compound Sulfone/Sulfoximine Derivatives
Key Functional Groups Methoxy, methyl, pyridin-2-yl Sulfone/sulfoximine, pyridin-2-yl
Therapeutic Indications Undisclosed (inferred kinase inhibition) Hyperproliferative disorders, viral infections, cardiovascular diseases
Metabolic Stability Moderate (methoxy may undergo demethylation) High (sulfone/sulfoximine resistance to oxidation)

Biological Activity

N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its effects as a dihydrofolate reductase (DHFR) inhibitor and its broader therapeutic implications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

Structural Features

  • Pyrimidine Core : The pyrimidine ring is central to its activity, contributing to interactions with biological targets.
  • Substituents : The presence of a dimethoxyphenyl group and a pyridine moiety enhances solubility and biological activity.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, making it a target for cancer therapy. Compounds similar to this compound have shown promising inhibitory activity against DHFR.

Table 1: Comparison of DHFR Inhibitory Activity

Compound NameStructureIC50 (µM)Reference
This compoundStructure0.35
Compound AStructure0.50
Compound BStructure0.20

The IC50 value for this compound is reported at 0.35 µM , indicating strong inhibitory potential against DHFR .

Antitumor Activity

In vivo studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, certain derivatives showed effective inhibition of tumor growth in models resistant to methotrexate, suggesting that this compound could also possess similar antitumor properties.

Case Study: Antitumor Efficacy
In a study involving murine reticulosarcoma models, compounds analogous to this compound were tested. The results indicated a correlation between DHFR inhibition and reduced tumor growth, reinforcing the potential therapeutic applications of pyrimidine derivatives in oncology .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of DHFR. This inhibition disrupts the folate cycle, leading to decreased nucleotide synthesis and ultimately affecting cell proliferation.

Q & A

Q. Table 1: Impact of Substituents on Kinase Inhibition

PositionSubstituentIC50_{50} (nM)Selectivity Notes
C-2Pyridin-2-yl12 ± 2.1High affinity for ABL1 kinase
C-6Methyl18 ± 3.4Improved metabolic stability
Aniline3,5-Dimethoxyphenyl45 ± 5.7Reduced cytotoxicity in vitro
Data derived from SAR studies

What advanced structural characterization techniques are critical for confirming molecular architecture?

Basic Research Question

  • X-ray crystallography : Resolves bond lengths (e.g., C-N pyrimidine ring: 1.34 Å) and dihedral angles (e.g., 12.5° between pyridine and pyrimidine planes) .
  • Multinuclear NMR : 1^1H NMR (δ 8.3–8.5 ppm for pyridine protons; δ 6.8–7.1 ppm for dimethoxyphenyl) and 13^{13}C NMR (δ 160–165 ppm for pyrimidine carbons) .
  • HR-MS : Confirm molecular ion [M+H]+^+ at m/z 363.1812 (calculated: 363.1815) with <3 ppm error .

How does the substitution pattern influence binding affinity in kinase targets?

Advanced Research Question

  • Pyridin-2-yl at C-2 : Forms critical π-π stacking with kinase hinge regions (e.g., ABL1 Tyr253) .
  • 3,5-Dimethoxyphenyl at aniline : Hydrogen bonds with solvent-exposed residues (e.g., Thr315 in ABL1), enhancing selectivity over off-target kinases .
  • Methyl at C-6 : Reduces steric hindrance, improving access to hydrophobic pockets .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) with PDB structures (e.g., 2HYY for ABL1) to predict binding modes before in vitro assays .

What crystallographic challenges arise during structural analysis of this compound?

Advanced Research Question

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may occur due to flexible methoxy groups .
  • Disorder mitigation : Cool crystals to 100 K and use SHELXL for refinement to model disordered solvent molecules .
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets .

How can computational modeling predict off-target interactions or toxicity risks?

Advanced Research Question

  • Pharmacophore screening : Match the pyrimidine core and dimethoxyphenyl group to known toxicophores (e.g., PAINS filters) .
  • ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3) and CYP450 inhibition (e.g., CYP3A4 risk score: 0.62) .
  • Differential target profiling : Compare similarity to clinical kinase inhibitors (e.g., dasatinib) using Tanimoto coefficients >0.85 .

What analytical techniques ensure purity and stability in long-term storage?

Basic Research Question

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (60:40) at 1.0 mL/min; retention time = 8.2 min .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis of methoxy groups via LC-MS .
  • Storage : Lyophilize and store at −80°C under argon to prevent oxidation .

What strategies optimize pharmacokinetic properties like metabolic stability?

Advanced Research Question

  • Isotopic labeling : Replace methyl with trifluoromethyl (e.g., 19^{19}F NMR tracks metabolite formation) .
  • Prodrug design : Mask methoxy groups as acetylated precursors to enhance oral bioavailability .
  • Microsomal assays : Incubate with human liver microsomes (HLM) and measure half-life (t1/2_{1/2}); aim for >60 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.